Isooctyl diphenyl phosphite
CAS No.: 1195562-89-0
Cat. No.: VC13433917
Molecular Formula: C20H27O3P
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195562-89-0 |
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Molecular Formula | C20H27O3P |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 6-methylheptyl diphenyl phosphite |
Standard InChI | InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 |
Standard InChI Key | YEQHNTCMAVPEKP-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES | CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Isooctyl diphenyl phosphite, systematically named 6-methylheptyl diphenyl phosphite, is a phosphorous acid ester derivative. Its molecular structure features a central phosphorus atom bonded to two phenyl groups and an isooctyl chain, conferring both hydrophobic and stabilizing properties . Key identifiers include:
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CAS Registry Number: 26401-27-4
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Molecular Formula:
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Molecular Weight: 346.4 g/mol
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Synonyms: Antioxidant DPIOP, Diphenyl isooctyl phosphite, Phosphorous acid 6-methylheptyldiphenyl ester .
The compound’s exact mass (346.17000 g/mol) and logP value (6.60430) underscore its lipophilic nature, facilitating compatibility with polymeric matrices .
Physicochemical Properties
Isooctyl diphenyl phosphite exhibits distinct physical and chemical traits critical for industrial applications:
Property | Value | Conditions |
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Boiling Point | 389.9°C | 760 mmHg |
Flash Point | 234.1°C | - |
Density | 1.035 g/cm³ | 29°C |
Vapor Pressure | 0 mmHg | 25°C |
Solubility | Insoluble in water | - |
These properties enable its use in high-temperature processes, such as polymer extrusion and molding, where thermal degradation resistance is paramount . The compound’s low volatility ensures minimal loss during processing, while its high flash point enhances safety in handling .
Synthesis and Industrial Production
While detailed synthetic routes are often proprietary, generalized methods involve:
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Esterification: Phenol and isooctanol react at 120–140°C under catalytic conditions, with water removal driving the reaction.
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Phosphorylation: The ester intermediate reacts with phosphorous acid at 80–90°C for 2–3 hours.
Industrial-scale production emphasizes purity control, with post-synthesis steps including sodium carbonate washing, phase separation, and vacuum distillation. Despite similarities to triphenyl phosphite synthesis , isooctyl diphenyl phosphite’s isooctyl group necessitates tailored stoichiometry and temperature regimes to avoid side reactions.
Industrial Applications
Polymer Stabilization
The compound acts as a secondary antioxidant in polyvinyl chloride (PVC), acrylonitrile butadiene styrene (ABS), and polycarbonates, scavenging free radicals and preventing oxidative chain scission . Its efficacy in maintaining color stability under UV exposure makes it invaluable in automotive interiors and outdoor coatings .
Lubricant Additives
In synthetic lubricants, isooctyl diphenyl phosphite reduces wear and inhibits oxidation at elevated temperatures, extending machinery lifespan.
Flame Retardancy
While less common than phosphate esters, its derivatives are explored as halogen-free flame retardants in textiles and electronics, leveraging phosphorus’s char-forming capability .
Environmental and Health Considerations
Ecotoxicology
Analogous alkyl/aryl phosphites, such as isodecyl diphenyl phosphate, exhibit moderate aquatic toxicity (EC₅₀: 1–10 mg/L for algae) . Isooctyl diphenyl phosphite’s logP of 6.6 suggests bioaccumulation potential, though experimental data remain sparse .
Human Health
Safety data sheets for related phosphites highlight risks of skin corrosion (Category 1) and respiratory irritation (Category 3) . Chronic exposure studies on triphenyl phosphate (TPHP), a structural analog, reveal endocrine-disrupting effects at 40 mg/kg/day in rodents .
Market Trends and Future Outlook
The global isooctyl diphenyl phosphite market is projected to grow at a CAGR of 5.2% from 2025 to 2033, driven by PVC demand in construction and automotive sectors . Asia Pacific dominates production, with China accounting for 45% of capacity . Innovations focus on bio-based alternatives to mitigate environmental impact, though cost barriers persist .
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